molecular formula C16H16F3N3O2S B2750831 1,3-Thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone CAS No. 2379984-80-0

1,3-Thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone

Cat. No. B2750831
CAS RN: 2379984-80-0
M. Wt: 371.38
InChI Key: KHDMEQFSEVACHX-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole-based compounds often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with thiourea or thioamide . The resulting thiazole can then be further modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The nature of substituent on the phenyl ring of thiazoles is important for their reactivity .


Physical And Chemical Properties Analysis

Thiazoles are typically solid at room temperature and are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of thiazole-based compounds can vary widely depending on their structure and the target they interact with. For example, some thiazole derivatives show potent antioxidant activity .

Future Directions

The future directions in the field of thiazole research could involve the development of new synthetic methods, the design of thiazole derivatives with improved biological activity, and the exploration of new applications for these compounds in various fields .

properties

IUPAC Name

1,3-thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-4-1-5-20-14(12)24-8-11-3-2-6-22(7-11)15(23)13-9-25-10-21-13/h1,4-5,9-11H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDMEQFSEVACHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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